5-bromo-6-chloro-N-methylpyrimidin-4-amine
CAS No.: 1289124-64-6
Cat. No.: VC2603599
Molecular Formula: C5H5BrClN3
Molecular Weight: 222.47 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1289124-64-6 |
|---|---|
| Molecular Formula | C5H5BrClN3 |
| Molecular Weight | 222.47 g/mol |
| IUPAC Name | 5-bromo-6-chloro-N-methylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C5H5BrClN3/c1-8-5-3(6)4(7)9-2-10-5/h2H,1H3,(H,8,9,10) |
| Standard InChI Key | MPTOKOBUEJUSIS-UHFFFAOYSA-N |
| SMILES | CNC1=C(C(=NC=N1)Cl)Br |
| Canonical SMILES | CNC1=C(C(=NC=N1)Cl)Br |
Introduction
Chemical Properties
The chemical properties of 5-bromo-6-chloro-N-methylpyrimidin-4-amine are largely determined by its molecular structure, featuring a pyrimidine ring with specific substituents. Understanding these properties is essential for predicting its behavior in chemical reactions and biological systems.
Structural Information
5-Bromo-6-chloro-N-methylpyrimidin-4-amine has a well-defined structure with specific atoms arranged in a pyrimidine scaffold. The key structural features include:
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A six-membered aromatic pyrimidine ring containing two nitrogen atoms
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A bromine atom at position 5
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A chlorine atom at position 6
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A methylamine group (NH-CH₃) at position 4
The molecular formula of this compound is C₅H₅BrClN₃, reflecting the presence of five carbon atoms, five hydrogen atoms, one bromine atom, one chlorine atom, and three nitrogen atoms.
Physical Properties
The physical properties of 5-bromo-6-chloro-N-methylpyrimidin-4-amine provide important information for its handling, storage, and application in research and development. Key physical properties are summarized in Table 1.
Table 1: Physical Properties of 5-bromo-6-chloro-N-methylpyrimidin-4-amine
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1289124-64-6 | |
| Molecular Weight | 222.47 g/mol | |
| Molecular Formula | C₅H₅BrClN₃ | |
| Standard InChI | InChI=1S/C5H5BrClN3/c1-8-5-3(6)4(7)9-2-10-5/h2H,1H3,(H,8,9,10) | |
| Standard InChIKey | MPTOKOBUEJUSIS-UHFFFAOYSA-N | |
| SMILES Notation | CNC1=C(C(=NC=N1)Cl)Br | |
| Physical State | Solid (presumed based on similar compounds) | — |
The compound is registered in the PubChem database with the compound identifier 91758969, facilitating access to additional information and resources related to this chemical entity.
Synthesis and Reactions
The synthesis of pyrimidine derivatives like 5-bromo-6-chloro-N-methylpyrimidin-4-amine typically involves a series of controlled chemical reactions with specific reagents and conditions. Understanding these synthetic pathways is crucial for researchers seeking to produce or modify this compound for further studies.
Reactivity and Chemical Transformations
The reactivity of 5-bromo-6-chloro-N-methylpyrimidin-4-amine is largely determined by its structural features. The bromine and chlorine substituents, being good leaving groups, make this compound particularly suitable for nucleophilic aromatic substitution reactions. These properties allow for the compound to serve as a valuable intermediate in the synthesis of more complex molecules with potential biological activities.
Nucleophilic substitution reactions with this compound typically occur at the positions bearing the halogen atoms, with the bromine atom generally being more reactive than the chlorine atom due to the weaker carbon-bromine bond. This differential reactivity allows for selective modification, which is particularly valuable in the design and synthesis of pharmaceutical compounds.
Biological and Pharmaceutical Applications
Pyrimidine derivatives, including 5-bromo-6-chloro-N-methylpyrimidin-4-amine, have demonstrated significant potential in various biological and pharmaceutical applications due to their diverse range of activities.
Structure-Activity Relationship
The structure-activity relationship (SAR) of pyrimidine derivatives provides valuable insights into how structural modifications affect biological activity. For compounds like 5-bromo-6-chloro-N-methylpyrimidin-4-amine, the following structural features may contribute to its potential biological activities:
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The pyrimidine ring serves as a scaffold for binding to biological targets
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Halogen substituents (bromine and chlorine) may enhance binding affinity through halogen bonding
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The methylamine group can participate in hydrogen bonding interactions with target proteins
Understanding these relationships helps researchers design more effective pharmaceutical compounds by optimizing structural features for specific biological targets.
Research Significance
5-Bromo-6-chloro-N-methylpyrimidin-4-amine has significant research value in various scientific fields, particularly in medicinal chemistry and drug development.
Role in Drug Design
In drug design, this compound can serve as:
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A building block for the synthesis of more complex molecules
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An intermediate in the development of compounds with specific biological targets
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A model compound for studying structure-activity relationships
Its halogenated structure makes it particularly valuable for medicinal chemistry research, as it allows for strategic modification to enhance drug-like properties such as lipophilicity, target binding, and metabolic stability.
Current Research Trends
Current research involving pyrimidine derivatives like 5-bromo-6-chloro-N-methylpyrimidin-4-amine focuses on:
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Development of novel synthetic methodologies
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Investigation of biological activities against various targets
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Structure-activity relationship studies to optimize therapeutic potential
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Exploration of applications in combination therapies
These research trends highlight the continuing importance of halogenated pyrimidine derivatives in the field of drug discovery and development.
Future Directions
The future of research involving 5-bromo-6-chloro-N-methylpyrimidin-4-amine and related compounds holds promising opportunities for advancing drug discovery and development.
Emerging Applications
Potential emerging applications for this compound and its derivatives include:
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Development of targeted therapies for specific diseases
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Exploration of novel biological activities beyond current applications
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Application in combination therapies to enhance efficacy and reduce resistance
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Use as molecular probes for studying biological processes
Challenges and Opportunities
While there are significant opportunities for advancing research with 5-bromo-6-chloro-N-methylpyrimidin-4-amine, several challenges remain:
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Optimization of synthetic routes to improve yield and purity
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Comprehensive evaluation of biological activities across diverse targets
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Assessment of toxicity profiles and pharmacokinetic properties
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Development of structure-activity relationships to guide rational design
Addressing these challenges will require collaborative efforts across multiple disciplines, including synthetic chemistry, medicinal chemistry, pharmacology, and computational modeling.
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